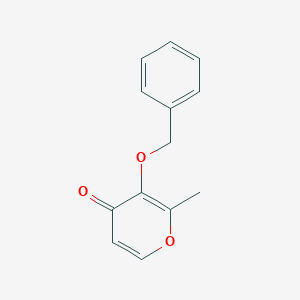

3-(benzyloxy)-2-methyl-4H-pyran-4-one

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-3-phenylmethoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-10-13(12(14)7-8-15-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDVCPYRCOKNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363412 | |

| Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61049-69-2 | |

| Record name | 3-Benzyloxy-2-methyl-4-pyrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61049-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(benzyloxy)-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(benzyloxy)-2-methyl-4H-pyran-4-one chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 3-(benzyloxy)-2-methyl-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a derivative of the versatile 4H-pyran-4-one scaffold, a core structure present in numerous natural products and synthetic compounds of significant biological interest. This document provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological activities of this compound and related compounds. The information is intended to serve as a technical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical and Physical Properties

This compound, also known as Maltol Benzyl Ether, is a solid organic compound.[1] Its fundamental properties are summarized below. It is important to note that there are some discrepancies in the reported values for melting point, boiling point, and density across different suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₃ | [1][2][3] |

| Molecular Weight | 216.23 g/mol | [1][2][3] |

| Appearance | White or colorless to yellowish crystalline solid | [2][3] |

| Melting Point | 56-57 °C or 73-76 °C | [2][3] |

| Boiling Point | 166-168 °C (at 4 Torr) or 375-378 °C | [2] |

| Density | 1.18 ± 0.1 g/cm³ or 1.24 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in dichloromethane (DCM), ethyl acetate, and methanol. | [3] |

| Storage Temperature | 2-8°C | [2][3] |

| CAS Number | 61049-69-2 | [1][2][3] |

Synonyms:

Synthesis and Experimental Protocols

This compound is typically synthesized from 3-hydroxy-2-methyl-4H-pyran-4-one (maltol) and a benzylating agent like benzyl chloride or benzyl bromide.[2] It serves as a reagent and intermediate in the synthesis of various compounds, including pharmaceuticals like Deferiprone.[2]

General Synthesis Workflow

The synthesis of this compound generally follows a benzylation reaction of maltol. A logical workflow for its synthesis and subsequent use as an intermediate is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Example Protocol: Synthesis of a Structurally Related Compound

Protocol: Synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid [4][5]

-

Reaction Setup: To a reaction kettle, add 2-(hydroxymethyl)-3-(benzyloxy)-4H-pyran-4-one (39.8 kg), dichloromethane (340 L), and water (170 L).[4][5]

-

Addition of Reagents: Start stirring and add sodium bicarbonate (77 kg), sodium bromide (1.6 kg), and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (2.3 kg).[4][5]

-

Oxidation: Cool the mixture to 5°C and add 10% sodium hypochlorite solution (340 kg) dropwise. Stir the reaction mixture at 5°C for 1 hour after the addition is complete.[4][5]

-

Quenching: Add 30% aqueous sodium thiosulfate solution (242 L) and stir for 1 hour.[4][5]

-

Workup: Adjust the pH to 4 with concentrated hydrochloric acid. Separate the organic phase. Extract the aqueous phase twice with dichloromethane (120 L each).[4][5]

-

Isolation and Purification: Combine the organic phases and concentrate under reduced pressure to obtain the crude product. Recrystallize the crude product from acetonitrile to yield 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (32.4 kg, 77% yield, 99% purity).[4][5]

Spectral and Analytical Data

Detailed analytical data for this compound is not consistently provided by all suppliers. For instance, Sigma-Aldrich notes that they do not collect analytical data for this specific product and that the buyer is responsible for confirming its identity and purity.[6] However, for the related compound 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, the following data has been reported:[4][5]

-

¹H NMR (DMSO-d₆): δ 8.00 (d, J = 5.6 Hz, 1H), 7.17 (s, 5H), 6.34 (d, J = 5.7 Hz, 1H), 4.91 (s, 2H), 2.30 (s, 1H)[4][5]

Researchers should perform their own analytical characterization to confirm the structure and purity of this compound upon acquisition.

Biological Activity and Applications

The 4H-pyran-4-one scaffold is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[7][8] While specific studies on this compound are limited, the broader class of 4H-pyran-4-ones has shown potential in several therapeutic areas.

Table 2: Reported Biological Activities of the 4H-Pyran-4-one Scaffold

| Activity | Description | Source(s) |

| Antimicrobial | Derivatives have demonstrated antibacterial and antifungal properties against various pathogenic microorganisms. | [7][9][10] |

| Anticancer | Certain derivatives exhibit cytotoxic effects against cancer cell lines, potentially through enzyme inhibition or apoptosis induction. The scaffold is being investigated as a CDK2 inhibitor for colorectal cancer. | [7][9] |

| Antioxidant | The pyranone ring, especially with hydroxyl substitutions, can act as a potent antioxidant by scavenging free radicals. | [7][9] |

| HIV-1 Integrase Inhibition | The 3-hydroxy-4H-pyran-4-one core has been used to develop potent inhibitors of HIV-1 integrase. | [11] |

| Quorum Sensing Inhibition | Derivatives can inhibit biofilm formation in bacteria like Pseudomonas aeruginosa by targeting the PQS quorum sensing system. | [11] |

| Neurological Applications | Structurally related benzopyranones have been identified as inhibitors of protein kinase C-zeta (PKC-ζ), which is implicated in neurological functions. | [11] |

Logical Flow for Biological Screening

The diverse potential of the 4H-pyran-4-one core warrants a systematic screening approach to identify and characterize the biological activity of its derivatives.

Caption: Logical flow of biological activity screening for 4H-pyran-4-one derivatives.

Conclusion

This compound is a valuable chemical intermediate derived from the biologically significant 4H-pyran-4-one scaffold. While detailed, publicly available data on its specific biological activities and spectral properties are sparse, the known characteristics of its chemical class suggest it is a compound of interest for further investigation. The protocols and data compiled in this guide offer a foundational resource for researchers working with this and related pyranone derivatives, providing a basis for synthesis, characterization, and exploration of their therapeutic potential. It is recommended that users independently verify the physicochemical properties and perform thorough characterization for any application.

References

- 1. This compound | 61049-69-2 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 61049-69-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-(Benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations [mdpi.com]

- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

3-(benzyloxy)-2-methyl-4H-pyran-4-one CAS number

An In-depth Technical Guide to 3-(benzyloxy)-2-methyl-4H-pyran-4-one

CAS Number: 61049-69-2

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers in organic synthesis and drug discovery. This document outlines its physicochemical properties, potential synthetic routes, and the broader biological context of the 4H-pyran-4-one scaffold.

Chemical Identity and Properties

This compound, also known as Maltol Benzyl Ether, belongs to the pyranone class of compounds.[1] The core 4H-pyran-4-one structure is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous natural products and synthetic molecules with significant biological activity.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 61049-69-2 | [4] |

| Molecular Formula | C₁₃H₁₂O₃ | [1][4] |

| Molecular Weight | 216.23 g/mol | [1][4] |

| Melting Point | 56-57 °C | [4] |

| Boiling Point | 166-168 °C (at 4 Torr) | [4] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol | [4] |

| Storage Temperature | 2-8°C |[4] |

Note: A major supplier, Sigma-Aldrich, notes that it does not collect analytical data for this specific product and the buyer assumes responsibility for confirming its identity and purity, suggesting that detailed characterization data may be limited in public literature.[5]

Synthesis and Experimental Protocols

Experimental Protocol: General Benzyl Protection of a Hydroxypyrone

This protocol describes a generalized procedure for the benzylation of a hydroxyl group on a pyranone scaffold, which is a key step in synthesizing the title compound from a precursor like maltol.

-

Reaction Setup: To a solution of the starting hydroxypyrone (e.g., maltol, 1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a base (e.g., potassium carbonate, 1.5 equivalents).[7]

-

Reagent Addition: Stir the mixture at room temperature and add benzyl bromide (1.1 equivalents) dropwise.[7]

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 70°C) and maintain for 2-4 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, cool the reaction to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Redissolve the crude product in a solvent like dichloromethane and wash with water to remove any remaining salts. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final product can be further purified by column chromatography or recrystallization to yield the pure this compound.[7]

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Biological Screening

The 4H-pyran-4-one scaffold is associated with a wide range of biological activities, making its derivatives, including this compound, attractive candidates for drug discovery programs.[2] Documented activities for this class of compounds include antimicrobial (antibacterial and antifungal) and anticancer properties.[2][3][8]

The mechanism of action for some derivatives involves the inhibition of key enzymes or the induction of apoptosis in cancer cell lines.[2]

Experimental Protocol: General In Vitro Antibacterial Screening (Broth Microdilution)

This protocol outlines a standard method to assess the antibacterial potential of the title compound.[2]

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a 96-well microtiter plate using sterile nutrient broth to achieve a range of test concentrations.

-

Inoculation: Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Analysis: Determine the Minimum Inhibitory Concentration (MIC) by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] Absorbance can be measured using a plate reader for quantitative assessment.

Caption: Logical flow for biological activity screening of 4H-pyran-4-one derivatives.

Conclusion

This compound is a derivative of the medicinally important 4H-pyran-4-one scaffold. While detailed experimental data for this specific compound is limited, its structural features and the known bioactivities of related compounds suggest its potential as an intermediate in the development of new therapeutic agents or other functional molecules. The protocols and data presented here provide a foundational guide for researchers interested in exploring this and similar pyranone derivatives.

References

- 1. This compound | 61049-69-2 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 61049-69-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid - Google Patents [patents.google.com]

- 8. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure Elucidation of 3-(benzyloxy)-2-methyl-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a compound of interest in fragrance and flavor enhancement.[1] The document details the methodologies and data interpretation required to confirm its chemical structure, tailored for professionals in chemical research and drug development.

Introduction

This compound, also known as Maltol Benzyl Ether, is a derivative of maltol.[1] Maltol is a naturally occurring organic compound used as a flavor enhancer.[2][3][4] The benzylation of maltol at the 3-hydroxy position yields this compound, altering its chemical and potentially its biological properties. The precise characterization of this structure is paramount for its application and for regulatory purposes.

Molecular and Chemical Properties

A summary of the key identification and property data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 61049-69-2 | [1] |

| Molecular Formula | C13H12O3 | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| Common Name | Maltol Benzyl Ether | [1] |

Synthesis and Structure Elucidation Workflow

The primary route to synthesizing this compound involves the protection of the hydroxyl group of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) as a benzyl ether. This is a standard Williamson ether synthesis. The structural confirmation then proceeds through a series of spectroscopic analyses.

Caption: Synthesis and structural analysis workflow.

Spectroscopic Data and Interpretation

Although a specific set of analytical data for this exact compound is not publicly available from the initial search, we can predict the expected spectroscopic data based on its structure and data from similar compounds. Commercial suppliers of this compound note that they do not provide analytical data and the buyer is responsible for confirming its identity and purity.

4.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl, pyranone ring, and benzyl group protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 2.1 - 2.4 | singlet | 3H |

| -O-CH₂-Ph | 4.9 - 5.2 | singlet | 2H |

| Pyranone H-5 | 6.3 - 6.5 | doublet | 1H |

| Pyranone H-6 | 7.9 - 8.1 | doublet | 1H |

| Phenyl H | 7.2 - 7.5 | multiplet | 5H |

4.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ | 15 - 20 |

| -O-CH₂-Ph | 70 - 75 |

| Pyranone C-2 | 145 - 150 |

| Pyranone C-3 | 140 - 145 |

| Pyranone C-5 | 115 - 120 |

| Pyranone C-6 | 155 - 160 |

| Pyranone C-4 (C=O) | 170 - 175 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho, meta, para) | 125 - 130 |

4.3. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₁₂O₃), the expected molecular ion peak [M]⁺ would be at m/z 216.0786. Common fragmentation patterns would involve the loss of the benzyl group or cleavage of the pyranone ring.

4.4. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | 1620 - 1660 |

| C=C (aromatic and pyranone) | 1500 - 1600 |

| C-O-C (ether) | 1000 - 1300 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

Experimental Protocols

5.1. Synthesis of this compound

This protocol is a general representation of a Williamson ether synthesis adapted for this specific compound.

Caption: Step-by-step synthesis protocol.

5.2. Spectroscopic Analysis Protocols

-

NMR Spectroscopy: A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Mass Spectrometry: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used as the ionization source.

-

Infrared Spectroscopy: A small amount of the solid sample is analyzed as a KBr pellet or a thin film on a salt plate using an FTIR spectrometer.

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of synthesis and spectroscopic analysis. While commercially available, the lack of readily accessible analytical data from suppliers necessitates that researchers perform their own structural verification. The methodologies and expected data presented in this guide provide a robust framework for the successful elucidation of this compound's structure, ensuring its identity and purity for research and development applications.

References

Spectroscopic and Spectrometric Characterization of 3-(benzyloxy)-2-methyl-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the compound 3-(benzyloxy)-2-methyl-4H-pyran-4-one (C₁₃H₁₂O₃, Molecular Weight: 216.23 g/mol ). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for the synthesis and characterization of novel chemical entities in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of related pyranone derivatives and fundamental spectroscopic theories.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-6 (pyranone ring) |

| ~7.3-7.5 | m | 5H | Aromatic protons (benzyl group) |

| ~6.4 | d | 1H | H-5 (pyranone ring) |

| ~5.1 | s | 2H | -CH₂- (benzyl group) |

| ~2.1 | s | 3H | -CH₃ (methyl group) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (C-4, pyranone ring) |

| ~160 | C-2 (pyranone ring) |

| ~155 | C-6 (pyranone ring) |

| ~136 | Quaternary aromatic carbon (benzyl group) |

| ~128-129 | Aromatic carbons (benzyl group) |

| ~115 | C-5 (pyranone ring) |

| ~140 | C-3 (pyranone ring) |

| ~73 | -CH₂- (benzyl group) |

| ~15 | -CH₃ (methyl group) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2900-3000 | Medium | Aliphatic C-H stretch |

| ~1650 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1600, 1495 | Medium-Strong | C=C aromatic ring stretches |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~1050 | Strong | C-O stretch (pyranone ring) |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 216 | High | [M]⁺ (Molecular ion) |

| 125 | Medium | [M - C₇H₇O]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 83 | Medium | [C₅H₃O₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition (Electron Ionization - EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

The sample is ionized in the source using a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak ([M]⁺) is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one from Maltol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one from maltol. This process is a key step in the modification of maltol, a naturally occurring compound, to explore novel derivatives with potential applications in medicinal chemistry and drug development. The core of this synthesis lies in the protection of the hydroxyl group of maltol as a benzyl ether via the Williamson ether synthesis.

Chemical Properties and Data

A summary of the key physical and chemical properties of the starting material (maltol) and the final product (this compound) is provided below for easy reference.

| Property | Maltol | This compound |

| Molecular Formula | C₆H₆O₃ | C₁₃H₁₂O₃ |

| Molecular Weight | 126.11 g/mol | 216.23 g/mol |

| Appearance | White crystalline powder | Off-white to pale yellow solid |

| Melting Point | 161-164 °C | Not widely reported, expected to be a low-melting solid |

| Boiling Point | Decomposes | Not available |

| Solubility | Soluble in hot water, ethanol, and chloroform | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) |

Reaction Scheme and Mechanism

The synthesis of this compound from maltol is achieved through a Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the acidic hydroxyl group of maltol to form a nucleophilic maltolate anion, which then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion to form the desired ether.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol details the procedure for the benzylation of maltol.

Materials:

-

Maltol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq)

-

Benzyl bromide (BnBr) (1.1 - 1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add maltol (1.0 eq). Dissolve the maltol in anhydrous DMF or THF (approximately 5-10 mL per mmol of maltol).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium maltolate.

-

Benzylation: Slowly add benzyl bromide (1.1 - 1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion of the reaction, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield this compound as a solid.

Expected Yield: Yields for this type of reaction are typically high, often in the range of 80-95%, depending on the purity of reagents and reaction conditions.

Characterization Data

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃) | δ ~7.6 (d, 1H, pyranone H), ~7.4-7.2 (m, 5H, Ar-H), ~6.4 (d, 1H, pyranone H), ~5.1 (s, 2H, -OCH₂-), ~2.2 (s, 3H, -CH₃) ppm. |

| ¹³C NMR (CDCl₃) | Predicted m/z: 216.12. |

| IR (KBr) | ν ~3030 (Ar C-H), ~1650 (C=O, pyranone), ~1580 (C=C, pyranone), ~1250 (C-O-C, ether) cm⁻¹. |

| Mass Spectrometry (EI) | m/z 216 (M⁺), 91 (C₇H₇⁺, benzyl fragment). |

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Synthesis and Characterization of O-benzyl Maltol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of O-benzyl maltol, also known as 3-(benzyloxy)-2-methyl-4H-pyran-4-one. This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. This document details the synthetic protocol, experimental procedures for characterization, and presents the relevant data in a clear and accessible format.

Synthesis of O-benzyl Maltol

The synthesis of O-benzyl maltol is most effectively achieved through a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of maltol to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with benzyl bromide.

A logical workflow for the synthesis is outlined below:

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established methods for O-alkylation of phenols and related compounds.[1]

Materials:

-

Maltol (3-hydroxy-2-methyl-4H-pyran-4-one)

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add maltol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

To this stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 70-80 °C and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure O-benzyl maltol. A patent for a similar synthesis of a related compound reported a yield of 76-81%.[2]

Characterization of O-benzyl Maltol

The structure and purity of the synthesized O-benzyl maltol are confirmed using various spectroscopic techniques.

Physical Properties

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for O-benzyl maltol based on analysis of its structure and data from similar compounds.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-6 (pyranone ring) |

| ~7.4 - 7.2 | m | 5H | Aromatic protons (benzyl) |

| ~6.4 | d | 1H | H-5 (pyranone ring) |

| ~5.1 | s | 2H | -O-CH₂ -Ph |

| ~2.1 | s | 3H | -CH₃ (pyranone ring) |

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (C-4, pyranone ring) |

| ~155 | C-2 (pyranone ring) |

| ~145 | C-3 (pyranone ring) |

| ~140 | C-6 (pyranone ring) |

| ~136 | Quaternary aromatic C (benzyl) |

| ~129 - 127 | Aromatic CHs (benzyl) |

| ~115 | C-5 (pyranone ring) |

| ~73 | -O-C H₂-Ph |

| ~12 | -C H₃ (pyranone ring) |

Table 3: IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1650 | Strong | C=O stretch (γ-pyrone) |

| ~1600, ~1495, ~1450 | Medium | Aromatic C=C stretches |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~1150 | Strong | C-O stretch (pyranone ring) |

| ~740, ~700 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Mass Spectrometry (MS) Data

The expected mass-to-charge ratios for the molecular ion and common fragments are listed below. A predicted m/z for a compound with the same chemical formula is 216.12.[3]

| m/z | Assignment |

| 216.12 | [M]⁺ (Molecular ion) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

Experimental Protocols for Characterization

A general workflow for the characterization of the synthesized product is depicted below.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified O-benzyl maltol in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Analysis: Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.

2.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

2.3.4. Melting Point Determination

-

Sample Preparation: Place a small amount of the crystalline product in a capillary tube.

-

Measurement: Determine the melting point range using a standard melting point apparatus.

This comprehensive guide provides the necessary information for the successful synthesis and thorough characterization of O-benzyl maltol, a key intermediate for further chemical and pharmaceutical development.

References

Solubility Profile of 3-(benzyloxy)-2-methyl-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

Currently, specific quantitative solubility values for 3-(benzyloxy)-2-methyl-4H-pyran-4-one in various organic solvents have not been reported in publicly accessible scientific literature. However, qualitative assessments have indicated its solubility in a selection of common laboratory solvents. This information is summarized in Table 1.

Table 1: Qualitative Solubility of this compound

| Solvent | IUPAC Name | Solubility |

| Dichloromethane (DCM) | Dichloromethane | Soluble[1] |

| Ethyl Acetate | Ethyl ethanoate | Soluble[1] |

| Methanol | Methanol | Soluble[1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the vials to stand undisturbed at the constant temperature until the undissolved solid has settled.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

-

Quantification of Solute:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Logical Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Signaling Pathway of a Related Compound: Maltol

While specific signaling pathways involving this compound are not detailed in the current literature, the parent compound, maltol, has been shown to exert biological effects through various signaling pathways. As an illustrative example, the anti-cancer effects of maltol in B16F10 melanoma cells have been linked to the modulation of the PD-L1 signaling pathway.

Maltol's Influence on the PD-L1 Signaling Pathway in Melanoma Cells

Caption: Maltol's modulation of the PD-L1 signaling pathway in melanoma cells.[2][3]

References

A Technical Guide to the Biological Activities of Substituted 4H-Pyran-4-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 4H-pyran-4-one scaffold is a prominent heterocyclic motif that forms the core of numerous natural and synthetic compounds. Due to its unique structural and electronic properties, this scaffold has attracted significant attention in medicinal chemistry.[1][2][3] Derivatives of 4H-pyran-4-one exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[4][5] This technical guide provides an in-depth overview of these biological activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Anticancer Activity

Substituted 4H-pyran-4-ones have emerged as a promising class of compounds for cancer therapy.[1][2] Numerous studies have demonstrated their potent cytotoxic effects against a variety of human cancer cell lines. Halogenated derivatives, in particular, have shown significant antileukemic activity.[6]

Data Presentation: Cytotoxic Activity

The following table summarizes the cytotoxic activity of various substituted 4H-pyran-4-one derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Murine Leukemia) | 3.15 | [6] |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 3.40 | [6] |

| 6-bromo-5-hydroxy-2-hydroxymethyl-4-pyranone | L1210 (Murine Leukemia) | 3.75 | [6] |

| 2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 4.30 | [6] |

| 5-benzyloxy-2-chloromethyl-4-pyranone | L1210 (Murine Leukemia) | 5.00 | [6] |

| Derivative 4d | HCT-116 (Colorectal Carcinoma) | 75.10 | [7][8] |

| Derivative 4k | HCT-116 (Colorectal Carcinoma) | 85.88 | [7][8] |

| Derivative 21 | A549 (Lung Carcinoma) | 1.83 | [9] |

| Derivative 23 | A549 (Lung Carcinoma) | 1.96 | [9] |

Mechanism of Action: Apoptosis Induction

Certain 4H-pyran-4-one derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. One identified mechanism involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7] Inhibition of CDK2 can halt cell proliferation and trigger apoptosis. Furthermore, these compounds have been shown to induce apoptosis by activating the executioner caspase, Caspase-3, a critical enzyme in the apoptotic cascade.[7][10][11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle controls (medium with solvent) and blank controls (medium only).[12]

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[12]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12][14]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial enzymes in living cells will reduce the yellow MTT to purple formazan crystals.[12][13]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate gently and measure the optical density (OD) at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity

Derivatives of 4H-pyran-4-one have demonstrated significant activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria.[9][15] This makes them attractive candidates for the development of new antimicrobial agents to combat the rise of antibiotic resistance.

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected 4H-pyran-4-one derivatives, expressed as Minimum Inhibitory Concentration (MIC) or IC50 values. A lower MIC value indicates greater potency.[16]

| Compound ID | Bacterial Strain | MIC (µg/mL) | IC50 (µM) | Reference |

| Derivative 5d | Staphylococcus aureus (clinical isolate) | 32 | - | [15] |

| Derivative 5d | Streptococcus pyogenes (clinical isolate) | 64 | - | [15] |

| Derivative 4l | Streptococcus pneumoniae | 125 | - | [17] |

| Derivative 4l | Escherichia coli | 125 | - | [17] |

| Derivative 4g | Bacillus subtilis (ATCC 6633) | - | 25.69 | [8] |

| Derivative 4g | Staphylococcus aureus (ATCC 25923) | - | 27.78 | [8] |

| Derivative 4j | Staphylococcus epidermidis (ATCC 14990) | - | 33.34 | [8] |

| Derivative 21 | Staphylococcus aureus (MTCC 96) | 3.12 | - | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][18][19][20]

-

Prepare Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations across the wells.[19]

-

Inoculum Preparation: Prepare a standardized suspension of the target bacteria (e.g., adjusted to a 0.5 McFarland standard), which corresponds to a specific bacterial density.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).[16]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours).[18]

-

Read Results: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16][21]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The 4H-pyran-4-one scaffold is a key structural element in compounds that can modulate inflammatory pathways.[22] These derivatives have been shown to inhibit the production of pro-inflammatory mediators in immune cells.

Mechanism of Action: Inhibition of LPS-Induced Inflammation

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[22] It binds to Toll-like receptor 4 (TLR4), activating downstream signaling pathways like Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt.[22] This leads to the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies have shown that certain pyran derivatives can suppress the phosphorylation of key proteins in the MAPK (JNK, ERK) and Akt pathways, thereby inhibiting iNOS and COX-2 expression and reducing the inflammatory response.[23]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated macrophages (e.g., RAW 264.7 cell line).

-

Cell Culture: Seed macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the 4H-pyran-4-one derivatives for a short period (e.g., 2 hours).

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + compound only.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Griess Reaction: Transfer a portion of the supernatant from each well to a new plate. Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

-

Absorbance Reading: After a short incubation in the dark, measure the absorbance at ~540 nm. The intensity of the resulting pink/magenta color is proportional to the nitrite concentration.

-

Calculation: Compare the absorbance of treated wells to the LPS-only control to determine the percentage of NO inhibition.

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is linked to various diseases, including cancer and inflammation.[7] 4H-pyran-4-one derivatives have been evaluated for their ability to scavenge free radicals, demonstrating their potential as antioxidant agents.[7][11]

Data Presentation: Antioxidant Activity

The antioxidant capacity is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound ID | Antioxidant Activity (DPPH Scavenging IC50, mM) | Reference |

| Derivative 4j | 0.1941 | [7] |

| Butylated hydroxytoluene (BHT) - Standard | 0.245 | [7] |

| Derivative 4g | 0.329 | [7] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.

-

Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol). Prepare serial dilutions of the test compounds.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with various concentrations of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically ~517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the samples with that of a control (DPPH solution without the test compound). The IC50 value is then determined from a plot of scavenging effect versus compound concentration.[7]

General Experimental Workflow

The discovery and evaluation of new bioactive 4H-pyran-4-one derivatives typically follows a structured workflow, from initial design and synthesis to comprehensive biological screening.

Conclusion

Substituted 4H-pyran-4-ones represent a versatile and highly valuable scaffold in medicinal chemistry. The extensive research highlighted in this guide demonstrates their significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The provided quantitative data and detailed protocols offer a solid foundation for researchers to build upon, while the elucidated mechanisms of action provide clear pathways for future optimization and drug design. Further investigation into structure-activity relationships (SAR) and preclinical development of lead compounds is warranted to translate the therapeutic potential of this remarkable heterocyclic core into clinical applications.

References

- 1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. arabjchem.org [arabjchem.org]

- 3. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar [semanticscholar.org]

- 11. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 12. benchchem.com [benchchem.com]

- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 14. atcc.org [atcc.org]

- 15. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scilit.com [scilit.com]

- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

A Comprehensive Review of 3-(Benzyloxy)-2-methyl-4H-pyran-4-one and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-pyran-4-one scaffold is a privileged heterocyclic motif found in a diverse array of natural products and synthetic molecules of significant interest to the fields of medicinal chemistry and drug discovery. The inherent chemical features of this scaffold, including its planarity, potential for hydrogen bonding, and susceptibility to a variety of chemical modifications, make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review centered on 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a derivative of the naturally occurring maltol. While specific biological data for this particular compound is limited in publicly accessible literature, this review will delve into the synthesis, biological activities, and mechanisms of action of its close structural analogs. By examining the extensive research on related 4H-pyran-4-one derivatives, we aim to provide a forward-looking perspective on the potential therapeutic applications of this compound and to equip researchers with the necessary information to explore this promising chemical space.

Synthesis of 4H-Pyran-4-one Derivatives

The synthesis of 4H-pyran-4-one derivatives is often achieved through efficient one-pot, multi-component reactions. A general and widely adopted strategy involves the condensation of an aldehyde, an active methylene compound (such as malononitrile or ethyl acetoacetate), and a β-dicarbonyl compound in the presence of a catalyst. This approach allows for the rapid generation of a diverse library of substituted 4H-pyran-4-ones.

Biological Activities of 4H-Pyran-4-one Analogs

Analogs of this compound have demonstrated a broad spectrum of biological activities, highlighting the therapeutic potential of this chemical class. The following sections summarize the key findings in several important areas of research.

Antibacterial Activity

Numerous studies have reported the antibacterial properties of 4H-pyran-4-one derivatives against a range of pathogenic bacteria. The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in bacteria.

| Compound/Analog | Bacterial Strain | IC50/MIC (µM) | Reference |

| 4g (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | 25.69 | [1] |

| 4j (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | 23.64 | [1] |

| 4f (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | 36.79 | [1] |

| 4i (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | > 50 | [1] |

| 4l (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | 29.85 | [1] |

| 4m (a 4H-pyran derivative) | Bacillus subtilis (ATCC 6633) | 27.43 | [1] |

Anticancer Activity

The antiproliferative effects of 4H-pyran-4-one analogs have been evaluated against various cancer cell lines. The cytotoxic activity is often linked to the induction of apoptosis and the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| 4d (a 4H-pyran derivative) | HCT-116 (Human Colorectal Carcinoma) | 75.1 | [1] |

| 4k (a 4H-pyran derivative) | HCT-116 (Human Colorectal Carcinoma) | 85.88 | [1] |

| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Murine Leukemia) | 3.15 | |

| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 3.40 | |

| 5-benzyloxy-2-chloromethyl-4-pyranone | L1210 (Murine Leukemia) | 5 |

Antioxidant Activity

The antioxidant properties of 4H-pyran-4-one derivatives are attributed to their ability to scavenge free radicals, a key factor in cellular damage and various disease pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

| Compound/Analog | Antioxidant Assay | IC50 (mM) | Reference |

| 4g (a 4H-pyran derivative) | DPPH Radical Scavenging | 0.329 | [2] |

| 4j (a 4H-pyran derivative) | DPPH Radical Scavenging | 0.1941 | [2] |

| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging | 0.245 | [2] |

Enzyme Inhibition

Certain analogs of this compound, particularly derivatives of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), are potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory activity makes them attractive candidates for applications in cosmetics as skin-lightening agents and in the food industry to prevent enzymatic browning.

| Compound/Analog | Enzyme | IC50 (µM) | Reference |

| 3i (3-aryl-4-hydroxy-6-methyl-2H-pyran-2-one derivative) | Mushroom Tyrosinase | 1.56 | [3] |

| 3j (3-aryl-4-hydroxy-6-methyl-2H-pyran-2-one derivative) | Mushroom Tyrosinase | 1.82 | [3] |

| Kojic Acid (Standard) | Mushroom Tyrosinase | 9.3 | [3] |

The 4H-pyran-4-one scaffold has been identified as a valid framework for the development of CDK inhibitors.[1] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer drugs. Specifically, analogs have been shown to inhibit CDK2, a key regulator of the G1/S phase transition in the cell cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 4H-pyran-4-one analogs.

Synthesis of 2-Amino-4H-pyran Derivatives (General Procedure)

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the β-dicarbonyl compound (1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine or morpholine (typically 10 mol%).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, collect the precipitated product by vacuum filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4H-pyran derivative.

In Vitro Antibacterial Screening (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

In a 96-well microtiter plate, add 100 µL of Mueller-Hinton broth to each well.

-

Perform serial two-fold dilutions of the stock solution of the test compound in the microtiter plate to obtain a range of concentrations.

-

Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Add the bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (a known antibiotic) and a negative control (broth with DMSO, no compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tyrosinase Inhibition Assay

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer (50 mM, pH 6.8).

-

Prepare a stock solution of the substrate, L-DOPA (e.g., 10 mM), in the same phosphate buffer.

-

Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in DMSO.

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of the tyrosinase solution to each well to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time (e.g., 10 minutes).

-

Add 20 µL of the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader at different time points (e.g., every minute for 10 minutes).

-

The rate of dopachrome formation is calculated from the linear portion of the absorbance versus time curve.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

CDK2 Kinase Assay

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Prepare a stock solution of the substrate (e.g., a histone H1-derived peptide) and ATP in the reaction buffer.

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the CDK2/Cyclin E enzyme to each well.

-

Add the substrate and ATP mixture to initiate the kinase reaction. A common method is to use [γ-³³P]ATP to radiolabel the substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

The percentage of CDK2 inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).

-

The IC50 value is determined from the dose-response curve.

Conclusion and Future Directions

The 4H-pyran-4-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. While direct biological data for this compound remains to be elucidated, the extensive research on its structural analogs strongly suggests its potential as a bioactive molecule. The demonstrated antibacterial, anticancer, antioxidant, and enzyme-inhibitory activities of related compounds provide a solid foundation for future investigations.

Researchers and drug development professionals are encouraged to undertake the synthesis and comprehensive biological evaluation of this compound. Key areas for future research include:

-

Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce this compound and a library of its novel derivatives.

-

In Vitro Biological Screening: A thorough evaluation of its activity against a broad panel of bacterial strains, cancer cell lines, and relevant enzymes such as tyrosinase and CDKs.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action at a cellular level.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to optimize its potency, selectivity, and pharmacokinetic properties.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and contribute to the discovery of new and effective medicines.

References

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]

- 2. Maltol | CAS#:118-71-8 | Chemsrc [chemsrc.com]

- 3. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Benzyloxy)-2-methyl-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(benzyloxy)-2-methyl-4H-pyran-4-one, a pyranone derivative of significant interest in various chemical and biological applications. While specific details regarding its initial discovery and extensive biological activity are not widely documented in publicly accessible literature, this document consolidates the available information on its chemical properties, synthesis, and potential therapeutic relevance based on the activities of related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Introduction

This compound, also known as Maltol Benzyl Ether, is a derivative of maltol (3-hydroxy-2-methyl-4H-pyran-4-one), a naturally occurring organic compound.[1][2] Maltol itself is a well-known flavor enhancer and has been investigated for its antioxidant and potential therapeutic properties.[3][4] The addition of a benzyl group to the maltol scaffold modifies its physicochemical properties, which can influence its biological activity and potential applications. This guide will delve into the known characteristics and synthesis of this compound and explore the broader context of pyranone derivatives in medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 61049-69-2 | [1][5] |

| Molecular Formula | C13H12O3 | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| Melting Point | 56-57 °C | [6] |

| Boiling Point | 166-168 °C (at 4 Torr) | [6] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [6] |

| Appearance | Colorless or yellowish crystal | [6] |

| Synonyms | Maltol Benzyl Ether, 2-methyl-3-(phenylmethoxy)-4H-pyran-4-one | [1] |

Synthesis

The primary synthetic route to this compound involves the benzylation of maltol. This reaction typically proceeds via a Williamson ether synthesis, where the hydroxyl group of maltol is deprotonated by a base to form a more nucleophilic alkoxide, which then undergoes nucleophilic substitution with a benzyl halide.

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from maltol.

Materials:

-

3-Hydroxy-2-methyl-4H-pyran-4-one (Maltol)

-

Benzyl bromide (or Benzyl chloride)

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)

-

Methanol (or another suitable solvent like DMF)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

Dissolution: Dissolve maltol (1.0 equivalent) in methanol in a round-bottom flask.

-

Base Addition: To the solution, add a solution of sodium hydroxide (1.2 equivalents) in distilled water. Alternatively, an anhydrous base like potassium carbonate (1.5 equivalents) can be used in a solvent like DMF.

-

Reaction Mixture: Heat the reaction mixture to reflux.

-

Benzylating Agent Addition: Add benzyl bromide (1.2 equivalents) dropwise to the refluxing mixture.

-

Reaction Monitoring: Continue refluxing for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Take up the residue in dichloromethane.

-

Filter off any inorganic salts.

-

Wash the organic layer with distilled water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of 4H-pyran-4-one derivatives has been extensively studied and shown to possess a wide range of biological activities.[7] These activities are often attributed to their ability to chelate metal ions and interact with various biological targets.

Maltol, the precursor to the title compound, has been shown to exhibit antioxidant properties and can modulate inflammatory pathways.[3][4] For instance, maltol has been reported to inhibit the activation of the NLRP3 inflammasome.[4] It is plausible that benzyloxy-derivatives of maltol could retain or possess modified biological activities. The diagram below illustrates a generalized potential signaling pathway that 4H-pyran-4-one derivatives might modulate, based on existing literature for this class of compounds. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.

Experimental Workflows

The synthesis of this compound follows a logical and well-defined workflow, as depicted in the diagram below. This workflow is standard for many organic syntheses and involves reaction setup, monitoring, product isolation, and purification.

Conclusion

This compound is a readily synthesizable derivative of maltol. While its primary documented application is in the fragrance industry, the known biological activities of its parent compound and other pyranone derivatives suggest that it may hold potential for further investigation in medicinal chemistry and drug discovery. This technical guide provides a starting point for researchers interested in exploring the synthesis and potential applications of this and related compounds. Further studies are warranted to fully elucidate its biological activity profile and potential therapeutic uses.

References

- 1. This compound | 61049-69-2 [chemicalbook.com]

- 2. Playing with Structural Parameters: Synthesis and Characterization of Two New Maltol-Based Ligands with Binding and Antineoplastic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Benzyloxy)-2-methyl-4H-pyran-4-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract